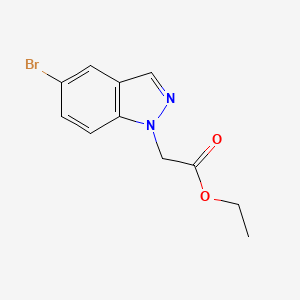

Ethyl 5-bromo-1H-indazole-1-acetate

Description

Properties

Molecular Formula |

C11H11BrN2O2 |

|---|---|

Molecular Weight |

283.12 g/mol |

IUPAC Name |

ethyl 2-(5-bromoindazol-1-yl)acetate |

InChI |

InChI=1S/C11H11BrN2O2/c1-2-16-11(15)7-14-10-4-3-9(12)5-8(10)6-13-14/h3-6H,2,7H2,1H3 |

InChI Key |

OUKXNXRYMYIIPC-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CN1C2=C(C=C(C=C2)Br)C=N1 |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of Ethyl 5-bromo-1H-indazole-1-acetate

The synthesis of Ethyl 5-bromo-1H-indazole-1-acetate generally proceeds through two principal stages:

- Bromination of the indazole ring at the 5-position

- Esterification at the 1-position to introduce the ethyl acetate group

Bromination of Indazole Derivatives

The initial and critical step is the selective bromination of the indazole nucleus at the 5-position. This is typically achieved by treating an appropriate indazole precursor with bromine or a brominating agent in a suitable solvent under controlled temperature conditions.

Typical Procedure

- Starting Material: Indazole or substituted indazole derivatives (e.g., 1H-indazole or 5-nitro-1H-indazole)

- Brominating Agent: Bromine (Br2) solution

- Solvent: N,N-Dimethylformamide (DMF) is commonly used due to its ability to dissolve both reactants and to moderate the reaction.

- Temperature Control: The reaction is often initiated at low temperatures (around -5 °C) to control the regioselectivity and avoid over-bromination.

- Reaction Time: After bromine addition, the mixture is gradually warmed to 35–40 °C and stirred for 10–12 hours to complete the reaction.

Example from Literature

A patented method for bromination of 5-nitro-1H-indazole to yield 3-bromo-5-nitro-1H-indazole involves:

| Step | Description |

|---|---|

| 1 | Under nitrogen atmosphere, dissolve 5-nitro-1H-indazole in DMF at -5 °C. |

| 2 | Slowly add bromine dropwise maintaining -5 °C. |

| 3 | Stir for 1 hour at 0 to -5 °C post-addition. |

| 4 | Warm to 35–40 °C and stir for 10–12 hours. |

| 5 | Monitor reaction completion by HPLC (residual raw material <0.16%). |

| 6 | Quench with water, cool below 10 °C, filter, and wash to isolate crude brominated product. |

This method achieves a high yield (~95%) with mild reaction conditions suitable for scale-up.

Esterification to Form Ethyl Acetate Substituent

Summary of Key Reaction Parameters

Analytical and Purification Techniques

- High-Performance Liquid Chromatography (HPLC): Used to monitor reaction progress and purity.

- Recrystallization: Often employed for final purification.

- Filtration and washing: To isolate and purify the crude product after bromination.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-bromo-1H-indazole-1-acetate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines or thiols.

Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Oxidation Reactions: The indazole ring can be oxidized under specific conditions to form different derivatives.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

Substitution: Formation of 5-substituted indazole derivatives.

Reduction: Formation of 1H-indazole-1-ethanol derivatives.

Oxidation: Formation of indazole-3-carboxylic acids or other oxidized products.

Scientific Research Applications

Ethyl 5-bromo-1H-indazole-1-acetate is a chemical compound belonging to the indazole family. It features a bromine atom at the 5-position of the indazole ring and an acetate group at the 1-position. This compound is notable for its potential biological activities and applications in medicinal chemistry. The presence of the bromine atom enhances its reactivity, making it a valuable intermediate in various organic synthesis processes.

Potential Applications

Ethyl 5-bromo-1H-indazole-1-acetate has several promising applications:

- Medicinal Chemistry : Indazole derivatives, including Ethyl 5-bromo-1H-indazole-1-acetate, have been associated with a range of biological activities . The pharmacological mechanisms often involve interactions with specific biological targets, leading to alterations in cellular processes. Several FDA-approved small molecule anti-cancer drugs contain indazole scaffolds .

- Organic Synthesis : It serves as a valuable intermediate due to the bromine atom's ability to enhance reactivity. The Suzuki reaction, for example, can be applied to synthesize novel pyrrolyl and indazole derivatives using 5-bromoindazoles .

- Drug Development : Studies on Ethyl 5-bromo-1H-indazole-1-acetate's interactions with various biological targets are essential for understanding its pharmacological potential. Research indicates that this compound can affect multiple biochemical pathways, suggesting a broad spectrum of activity against various diseases. Its ability to penetrate biological membranes enhances its utility as a therapeutic agent.

Structural Analogs

Several compounds share structural similarities with Ethyl 5-bromo-1H-indazole-1-acetate:

| Compound Name | Unique Features |

|---|---|

| Ethyl 5-chloro-1H-indazole-1-acetate | Chlorine atom; generally less reactive than bromine |

| Ethyl 5-fluoro-1H-indazole-1-acetate | Fluorine atom; alters electronic properties |

| Ethyl 5-iodo-1H-indazole-1-acetate | Iodine atom; larger size may influence reactivity |

Mechanism of Action

The mechanism of action of Ethyl 5-bromo-1H-indazole-1-acetate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The bromine atom and the ester group can influence the compound’s binding affinity and selectivity towards its target.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs of Ethyl 5-bromo-1H-indazole-1-acetate include:

Key Observations :

- Substituent Polarity : The ethyl acetate group in Ethyl 5-bromo-1H-indazole-1-acetate confers moderate polarity, enhancing solubility in organic solvents compared to the methoxyethyl analog (similarity score 0.83), which may exhibit higher lipophilicity .

- Reactivity: Bromine at the 5-position enables regioselective functionalization, whereas analogs like 2-(6-Bromo-1H-indazol-1-yl)ethanol (similarity score 0.80) may prioritize reactions at the 6-position due to steric and electronic differences .

- Core Heterocycle : Replacing indazole with indole (as in Ethyl 2-(5-bromo-1H-indol-3-yl)-2-oxoacetate) eliminates one nitrogen atom, reducing hydrogen-bonding capacity and altering biological target specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.